Chlorhydrate d'OT-551

Vue d'ensemble

Description

This compound is topically administered as an eye drop and has the unique ability to penetrate cell membranes, reaching both the front and back of the eye . It is known for its anti-inflammatory and antioxidant properties, making it a promising candidate for protecting against retina photoreceptor cell death and inhibiting angiogenesis .

Applications De Recherche Scientifique

OT-551 hydrochloride has been extensively studied for its potential in treating age-related macular degeneration. It has shown promise in both early-stage and advanced dry age-related macular degeneration by protecting against retina photoreceptor cell death and inhibiting angiogenesis . Additionally, it has been investigated for its use in treating cataracts, eye disorders, and infections . The compound’s antioxidant properties make it a valuable tool in research focused on oxidative stress and its impact on cellular health .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

OT-551 hydrochloride plays a crucial role in biochemical reactions due to its ability to penetrate cell membranes and reach both the front and back of the eye . It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with superoxide dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction enhances the antioxidant capacity of OT-551 hydrochloride, protecting retinal cells from oxidative stress. Additionally, OT-551 hydrochloride inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex involved in inflammatory responses .

Cellular Effects

OT-551 hydrochloride exerts significant effects on various cell types, particularly retinal pigment epithelial cells. It protects these cells from light-induced degeneration by reducing oxidative stress and inflammation . The compound influences cell signaling pathways by inhibiting NF-κB, leading to decreased production of pro-inflammatory cytokines . Furthermore, OT-551 hydrochloride affects gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation . These cellular effects contribute to the preservation of retinal function and visual acuity in patients with age-related macular degeneration .

Molecular Mechanism

The molecular mechanism of OT-551 hydrochloride involves several key processes. The compound penetrates cell membranes and interacts with SOD1, enhancing its antioxidant activity . It also inhibits NF-κB, reducing the expression of pro-inflammatory genes . Additionally, OT-551 hydrochloride modulates the activity of other transcription factors, leading to changes in gene expression that protect retinal cells from oxidative damage . These molecular interactions contribute to the compound’s therapeutic effects in ocular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of OT-551 hydrochloride have been studied over extended periods. The compound has shown stability and sustained efficacy in reducing oxidative stress and inflammation in retinal cells . Long-term studies have demonstrated that OT-551 hydrochloride maintains its protective effects on retinal function and visual acuity over time

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of OT-551 hydrochloride vary with different dosages. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, OT-551 hydrochloride may exhibit toxic effects, including retinal damage and impaired visual function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

OT-551 hydrochloride is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. The compound interacts with SOD1, enhancing its activity and promoting the dismutation of superoxide radicals . Additionally, OT-551 hydrochloride inhibits NF-κB, reducing the production of pro-inflammatory cytokines . These interactions contribute to the compound’s protective effects on retinal cells and its potential therapeutic applications in ocular diseases.

Transport and Distribution

OT-551 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets . It is distributed throughout the retina, reaching both the front and back of the eye . The transport and distribution of OT-551 hydrochloride are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in retinal cells .

Subcellular Localization

The subcellular localization of OT-551 hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of retinal cells, where it exerts its antioxidant and anti-inflammatory effects . The targeting of OT-551 hydrochloride to specific subcellular compartments is facilitated by its lipophilic nature and interactions with transporters and binding proteins . These factors contribute to the compound’s efficacy in protecting retinal cells from oxidative stress and inflammation.

Méthodes De Préparation

OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .

Analyse Des Réactions Chimiques

OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .

Comparaison Avec Des Composés Similaires

OT-551 hydrochloride is unique in its ability to penetrate cell membranes and reach both the front and back of the eye. Similar compounds include TEMPOL derivatives such as TEMPOL-H (OT-674), which also exhibit antioxidant properties . OT-551 hydrochloride stands out due to its specific application in treating age-related macular degeneration and its ability to inhibit angiogenesis . Other similar compounds include various hydroxylamine derivatives, but OT-551 hydrochloride’s lipophilic nature and targeted delivery make it particularly effective .

Propriétés

IUPAC Name |

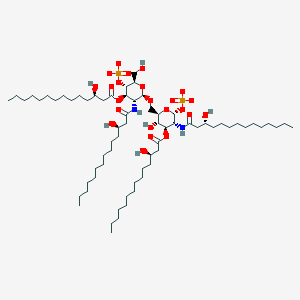

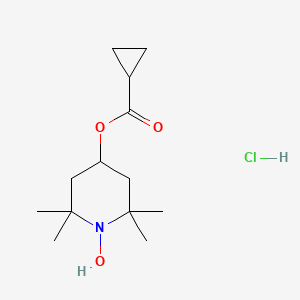

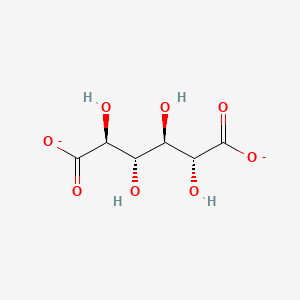

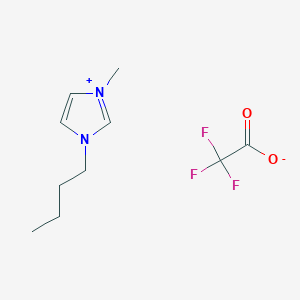

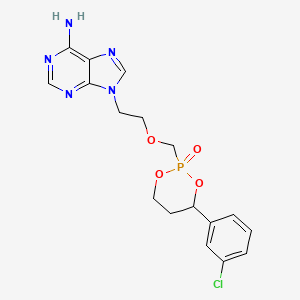

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEXDXBTNACMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211794 | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627085-15-8 | |

| Record name | OT-551 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OT-551 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)

![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)